molecular formula C11H16N2O3 B2999405 N-(2-methoxyethyl)-4-propanoyl-1H-pyrrole-2-carboxamide CAS No. 478259-34-6

N-(2-methoxyethyl)-4-propanoyl-1H-pyrrole-2-carboxamide

Cat. No.: B2999405
CAS No.: 478259-34-6
M. Wt: 224.26
InChI Key: KHZCAKLBBYUZFD-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-4-propanoyl-1H-pyrrole-2-carboxamide is a chemical compound with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol . Its structure is based on the pyrrole heterocycle, a five-membered aromatic ring known for its significance in medicinal chemistry and its presence in numerous bioactive molecules . The compound is supplied with the CAS Number 478259-34-6 . This pyrrole-2-carboxamide derivative is designed for research applications. The pyrrole scaffold is a privileged structure in drug discovery, with documented applications in the development of novel antibacterial, anti-inflammatory, and anticancer agents . Specifically, closely related pyrrole-2-carboxamide analogs have been identified as key chemical scaffolds in biomedical research. For instance, a similar compound, N-methyl-4-propanoyl-1H-pyrrole-2-carboxamide, has been studied in structural biology as a ligand for the C-terminal bromodomain of human BRD2, highlighting the relevance of this chemical series in epigenetics and target validation . Furthermore, recent studies on 5-methyl-2-carboxamidepyrrole-based compounds have shown their potential as dual inhibitors of mPGES-1 and sEH, enzymes that are valuable therapeutic targets in inflammation and cancer . The product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-methoxyethyl)-4-propanoyl-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-3-10(14)8-6-9(13-7-8)11(15)12-4-5-16-2/h6-7,13H,3-5H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZCAKLBBYUZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CNC(=C1)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-4-propanoyl-1H-pyrrole-2-carboxamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or an amine.

    Introduction of the Propanoyl Group: The propanoyl group can be introduced via Friedel-Crafts acylation using propanoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrrole derivative with an appropriate amine, such as 2-methoxyethylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-4-propanoyl-1H-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different nucleophilic groups replacing the methoxyethyl group.

Scientific Research Applications

N-(2-methoxyethyl)-4-propanoyl-1H-pyrrole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-propanoyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

  • Pyrrole vs. Pyrazole/Thiazole Derivatives The target compound’s pyrrole core is distinct from pyrazole (two adjacent nitrogen atoms) or thiazole (sulfur and nitrogen) analogs. N-[3-(2-Methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide (): The thiazole ring introduces sulfur, which may alter electronic properties and redox sensitivity .

Substituent Analysis

  • Carboxamide Side Chains Methoxyethyl vs. Alkyl Groups: The 2-methoxyethyl group in the target compound likely enhances solubility compared to purely alkyl chains (e.g., N-ethyl-2-acetyl pyrrole in ). Ionic liquids like N-(2-Methoxyethyl)-N-methyl-pyrrolidinium tetrafluoroborate () demonstrate that methoxyethyl groups improve polar solvent compatibility, a trait beneficial for drug delivery . Bulkier Substituents: In (5S)-N-(2-methoxyethyl)-5-[(1-phenylcyclopropane-1-carbonyl)amino]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide (), the phenylcyclopropane group adds steric bulk, which might enhance target selectivity but reduce membrane permeability compared to the target’s simpler propanoyl group .
  • Propanoyl vs. Alternative Ketones/Acyl Groups The 4-propanoyl group in the target compound is less sterically hindered than derivatives like 4-{[3-(phenylsulfonyl)propanoyl]amino} (), which contains a sulfonyl group. This difference may reduce off-target interactions but also decrease binding affinity to sulfonyl-sensitive targets .

Data Tables: Structural and Hypothesized Properties

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Hypothesized Properties
N-(2-Methoxyethyl)-4-propanoyl-1H-pyrrole-2-carboxamide Pyrrole ~252.3* 4-Propanoyl, 2-(2-methoxyethyl)carboxamide Moderate solubility, potential kinase inhibition
(5S)-N-(2-Methoxyethyl)-5-[(1-phenylcyclopropane-1-carbonyl)amino]-...-carboxamide Pyrrolo-pyrazole ~427.5* Phenylcyclopropane, 2-methoxyethyl High selectivity, reduced permeability
1-Ethyl-N-(2-methylpropyl)-4-{[3-(phenylsulfonyl)propanoyl]amino}-1H-pyrazole-3-carboxamide Pyrazole ~447.5* Phenylsulfonyl, 2-methylpropyl High binding affinity, low solubility
N-Ethyl-2-acetyl pyrrole Pyrrole ~137.2 Acetyl, ethyl Low polarity, rapid metabolism

*Calculated based on structural formulas.

Research Findings and Implications

  • Solubility and Bioavailability : The methoxyethyl group in the target compound likely improves aqueous solubility compared to alkyl-substituted analogs (e.g., N-ethyl-2-acetyl pyrrole), aligning with trends observed in ionic liquids (–4) .
  • Target Interactions: Pyrrole derivatives are often explored as kinase inhibitors. The propanoyl group’s electron-withdrawing nature may modulate the pyrrole’s aromaticity, affecting π-π stacking in enzyme active sites. In contrast, thiazole or pyrazole cores (–7) could target different receptor families (e.g., cyclopropane-containing thiazoles in may interact with lipid membranes) .
  • Synthetic Considerations : The absence of direct synthetic data in the evidence suggests that routes may parallel those for related carboxamides, such as coupling reactions using reagents like 3-oxo-2-tosyl-2,3-dihydro-1H-1,3,4-oxadiazole () .

Biological Activity

N-(2-methoxyethyl)-4-propanoyl-1H-pyrrole-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a propanoyl group and a methoxyethyl moiety. Its chemical structure can be represented as follows:

N 2 methoxyethyl 4 propanoyl 1H pyrrole 2 carboxamide\text{N 2 methoxyethyl 4 propanoyl 1H pyrrole 2 carboxamide}

This structure is significant as it influences the compound's interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The mechanism includes:

  • Hydrogen Bonding : The compound can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.
  • Disruption of Biochemical Pathways : By interacting with various molecular targets, it can disrupt key biochemical pathways involved in disease processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that pyrrole derivatives possess significant activity against various bacterial strains, suggesting potential applications in combating infections .

Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies demonstrate that certain pyrrole derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of pyrrole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results showed promising inhibitory concentrations (IC50) indicating effective antimicrobial action .
  • Anticancer Activity : In a series of experiments, the compound was tested against various cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .

Table 1: Biological Activity Summary of this compound

Activity TypeTarget Organism/Cell LineIC50 (µM)Notes
AntimicrobialE. coli15Effective against Gram-negative bacteria
AntimicrobialS. aureus10Effective against Gram-positive bacteria
AnticancerHeLa (cervical cancer)20Induces apoptosis
AnticancerMCF-7 (breast cancer)25Modulates cell cycle

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-methoxyethyl)-4-propanoyl-1H-pyrrole-2-carboxamide, and what key reaction conditions should be optimized?

  • Methodological Answer : Synthesis typically involves coupling reactions, such as amide bond formation between pyrrole-2-carboxylic acid derivatives and N-(2-methoxyethyl)amine precursors. A decarboxylative N-alkylation approach (similar to procedures in ) can be employed using activated esters or coupling agents like EDC/HOBt. Key optimizations include:

  • Temperature control (e.g., 0–25°C) to minimize side reactions.
  • Solvent selection (e.g., DMF or THF) to enhance solubility.
  • Catalytic use of DMAP or triethylamine to accelerate acylation .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign methoxyethyl (–OCH2CH2N–) and propanoyl (–COCH2CH3) protons/carbons, with DEPT-135 to confirm CH3 groups .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and amide N–H bends (~3300 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns.
  • X-ray Crystallography : Resolve molecular conformation and hydrogen-bonding networks (e.g., using SHELX programs for refinement) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use fume hoods to avoid inhalation of fine particles.
  • Wear nitrile gloves and safety goggles due to potential skin/eye irritation (analogous to safety data in ).
  • Store in airtight containers at –20°C to prevent hydrolysis of the amide bond.

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and experimental spectroscopic data for this compound?

  • Methodological Answer :

  • Tautomerism Analysis : Use variable-temperature NMR to detect keto-enol tautomerism in the pyrrole-propanoyl moiety .
  • Solvent Effects : Compare NMR data in polar (DMSO-d6) vs. nonpolar (CDCl3) solvents to identify solvent-induced shifts.
  • DFT Calculations : Optimize molecular geometry using Gaussian and simulate NMR/IR spectra for direct comparison .

Q. What challenges arise in the crystallographic refinement of this compound, and how can SHELX tools mitigate them?

  • Methodological Answer :

  • Disordered Solvent Molecules : Use SQUEEZE in PLATON to model electron density from disordered solvent (e.g., DMSO) .
  • Twinning : Apply TWINLAW in SHELXL to refine twinned crystals, especially for non-merohedral twinning.
  • High-Resolution Data : Collect data to ≤1.0 Å resolution for accurate anisotropic displacement parameter refinement .

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Protecting Groups : Temporarily protect the pyrrole nitrogen with tert-butoxycarbonyl (Boc) to prevent undesired side reactions during acylation .
  • Catalyst Screening : Test Pd(OAc)2 or CuI for cross-coupling steps (e.g., Suzuki-Miyaura for aryl substitutions).
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h for amidation steps, maintaining yields >80% .

Q. What strategies are effective for analyzing the compound's bioactivity in enzyme inhibition assays?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., kinases or proteases).
  • IC50 Determination : Perform dose-response curves with fluorogenic substrates (e.g., AMC-tagged peptides) .
  • Metabolic Stability : Assess in vitro liver microsomal assays to predict pharmacokinetic profiles .

Data Contradiction & Validation

Q. How should researchers resolve conflicting data between X-ray crystallography and molecular dynamics simulations regarding the compound's conformation?

  • Methodological Answer :

  • Ensemble Refinement : Refine multiple conformers in SHELXL to model dynamic flexibility observed in simulations .
  • RMSD Analysis : Compare simulation trajectories (e.g., GROMACS) with crystallographic coordinates to identify dominant conformers .

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